1-(5-Methoxypyridin-3-yl)-1,4-diazepane
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Overview
Description
1-(5-Methoxypyridin-3-yl)-1,4-diazepane is an organic compound that features a diazepane ring fused with a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 5-methoxypyridine, is synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Diazepane Ring Formation: The methoxypyridine intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may involve the use of a catalyst such as palladium on carbon to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane.
Reduction: 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane.
Substitution: 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane.
Scientific Research Applications
1-(5-Methoxypyridin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane
- 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane
- 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane
Comparison: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its hydroxyl or alkoxy analogs. Additionally, the presence of the diazepane ring enhances its stability and binding affinity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H17N3O/c1-15-11-7-10(8-13-9-11)14-5-2-3-12-4-6-14/h7-9,12H,2-6H2,1H3 |
InChI Key |
CLRANNZHQRADST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)N2CCCNCC2 |
Origin of Product |
United States |
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